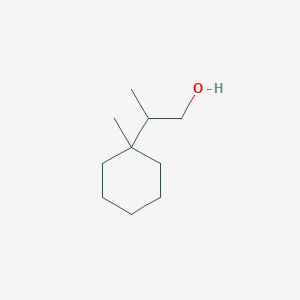

2-(1-Methylcyclohexyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylcyclohexyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRJRHMKSWTFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1(CCCCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cyclohexyl Alcohol Chemistry

Cyclohexyl alcohols are a class of organic compounds that feature a hydroxyl group (-OH) attached to a cyclohexane (B81311) ring. Their chemical behavior is influenced by the cyclic structure, which imparts specific stereochemical properties, and by the nature and position of other substituents on the ring. The study of cyclohexyl alcohols is integral to understanding reaction mechanisms, stereochemistry, and the synthesis of more complex molecules.

2-(1-Methylcyclohexyl)propan-1-ol is a primary alcohol, meaning the hydroxyl group is bonded to a carbon atom that is, in turn, bonded to only one other carbon atom. This structure dictates its reactivity, particularly in oxidation reactions where it can be converted to an aldehyde and subsequently to a carboxylic acid. The presence of a substituted cyclohexane ring introduces steric hindrance that can influence the accessibility of the hydroxyl group and the reaction rates.

Significance of the Methylated Cyclohexyl and Propanol Moieties for Research Inquiries

Total Synthesis Approaches

The complete synthesis of this compound can be achieved through carefully designed multi-step sequences that build the carbon skeleton and introduce the required hydroxyl functionality. These routes are distinguished by their choice of starting materials and the strategic order of reactions.

Multi-Step Reaction Sequences

A plausible and efficient multi-step synthesis begins with the formation of an α-hydroxy ketone intermediate, which is subsequently reduced to the target primary alcohol. One such sequence involves the reaction of 1-methylcyclohexanol (B147175) with acetone, catalyzed by an acid, to produce 2-hydroxy-1-(1-methylcyclohexyl)propan-1-one. This intermediate possesses the complete carbon framework of the target molecule. The final step is the selective reduction of the ketone carbonyl group to a hydroxyl group, yielding this compound.

Another viable pathway involves the use of organometallic reagents. A Grignard reaction, for instance, could be employed. This would involve the reaction of a Grignard reagent derived from a 1-methylcyclohexyl halide with propanal. The nucleophilic addition of the organometallic compound to the aldehyde carbonyl group, followed by an aqueous workup, would directly yield the target alcohol.

Key Precursors and Starting Materials

The selection of appropriate starting materials is fundamental to the success of any synthetic route. For the synthesis of this compound, several key precursors are of significant importance.

| Precursor/Starting Material | Role in Synthesis |

| 1-Methylcyclohexanol | A tertiary alcohol used as a key starting material for creating the 1-methylcyclohexyl moiety and reacting with other building blocks like acetone. |

| Acetone | Serves as a three-carbon building block that reacts with 1-methylcyclohexanol to form the α-hydroxy ketone intermediate, 2-hydroxy-1-(1-methylcyclohexyl)propan-1-one. |

| 2-Hydroxy-1-(1-methylcyclohexyl)propan-1-one | A crucial intermediate containing the full carbon skeleton. Its carbonyl group is the target for reduction to the final alcohol product. |

| 1-Methylcyclohexyl Halides | (e.g., Bromide or Chloride) Used to generate organometallic reagents, such as Grignard reagents, for addition to carbonyl compounds. |

| Propanal | An aldehyde that can act as an electrophile in addition reactions with organometallic reagents derived from the 1-methylcyclohexyl group. |

Novel Synthetic Route Development

Modern synthetic chemistry offers opportunities for developing more efficient and selective routes. For instance, biocatalytic methods, which use microorganisms or isolated enzymes, could be employed for the stereoselective reduction of a ketone precursor. google.com This approach is particularly valuable for producing specific enantiomers of the target alcohol, such as (2S)-2-(1-Methylcyclohexyl)propan-1-ol. nih.gov Furthermore, advancements in catalytic hydrogenation and transfer hydrogenation could provide milder and more environmentally friendly alternatives to traditional metal hydride reagents for the reduction step.

Targeted Functional Group Transformations

Specific reactions that modify functional groups are at the heart of the final steps in synthesizing this compound. These transformations typically involve reduction of a carbonyl group or addition to an unsaturated system.

Reductive Methodologies (e.g., Carbonyl Reduction to Alcohol)

The reduction of a carbonyl group is a critical transformation for synthesizing the target alcohol. The precursor 2-hydroxy-1-(1-methylcyclohexyl)propan-1-one, an α-hydroxy ketone, can be reduced to form the corresponding diol, from which the target primary alcohol can be derived. More directly, the reduction of a precursor like 2-(1-methylcyclohexyl)propanoic acid or its corresponding ester would yield this compound.

Common and effective reducing agents for this type of transformation are metal hydrides.

| Reducing Agent | Application |

| Sodium borohydride (B1222165) (NaBH₄) | A mild reducing agent capable of selectively reducing ketones and aldehydes to alcohols. It is often used for the reduction of ketone precursors. |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent that can reduce ketones, aldehydes, esters, and carboxylic acids to alcohols. |

Addition Reactions to Unsaturated Precursors

Addition reactions provide a direct method for constructing the carbon skeleton and installing the hydroxyl group in a single step. The most common example is the 1,2-addition of an organometallic reagent to a carbonyl compound. organic-chemistry.org

A representative reaction would be the addition of (1-methylcyclohexyl)magnesium bromide (a Grignard reagent) to propanal. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation during workup yields this compound. The use of organozinc or organolithium reagents in similar addition reactions also represents a viable synthetic strategy. organic-chemistry.org

Industrial Scale Synthesis Considerations and Process Chemistry

The conversion of 2-(1-methylcyclohexyl)propanal to this compound is a critical reduction step. The catalytic hydrogenation of aldehydes to primary alcohols is a cornerstone of the chemical industry, with a variety of well-established catalyst systems. acs.orglibretexts.org The choice of catalyst is paramount and is dictated by requirements for high activity, selectivity, and cost-effectiveness.

Commonly employed catalysts for industrial aldehyde hydrogenation fall into two main categories: base metal catalysts and precious metal catalysts. acsgcipr.orggoogle.com

Raney Nickel: Raney nickel is a widely used, cost-effective catalyst for the hydrogenation of various functional groups, including aldehydes. rsc.orgwikipedia.org It is typically used as a slurry in the reaction medium and operates under varying hydrogen pressures and temperatures. tandfonline.comtandfonline.com For industrial applications, it offers the advantage of being a robust and economical option. wikipedia.org

Precious Metal Catalysts: Catalysts based on precious metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials like activated carbon or alumina (B75360) are also highly effective. acsgcipr.org These catalysts often exhibit higher activity and can operate under milder conditions than base metal catalysts, though at a higher initial cost. acs.org Ruthenium complexes, in particular, have been noted for their high efficiency and selectivity in aldehyde hydrogenation. acs.org

Modern Transition Metal Catalysts: Recent research has focused on developing catalysts from more abundant and less expensive first-row transition metals like iron (Fe) and manganese (Mn). nih.govnih.govrsc.org Certain iron pincer complexes have demonstrated activity and selectivity for aldehyde hydrogenation that can rival noble metals, presenting a more sustainable and economical alternative. acs.orgnih.gov

The hydrogenation is typically carried out in a gas-liquid reactor, such as a trickle-bed or slurry reactor, where the aldehyde, dissolved in a suitable solvent, is brought into contact with hydrogen gas in the presence of the solid catalyst. google.com Process parameters such as temperature, pressure, and catalyst loading would be optimized to maximize the yield and purity of the final alcohol product. osti.gov

Table 1: Representative Catalytic Systems for Aldehyde Hydrogenation

| Catalyst System | Substrate Type | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Raney® Nickel | Aliphatic Aldehydes | 2-Propanol, reflux | Good to excellent yields | tandfonline.comtandfonline.com |

| Fe(II) Pincer Complex | Aromatic & Aliphatic Aldehydes | EtOH, 30 bar H₂, 40 °C | High TONs (up to 4000) | nih.gov |

| Ru Complex | α,β-Unsaturated Aldehydes | KOBuᵗ, 30 °C | >87% conversion | acs.org |

| Ni-based Catalyst | Propionaldehyde | Gas-phase | >98% selectivity | google.com |

| Cu/Zn Oxide | General Aldehydes | ≥100 °C, up to 600 psig H₂ | N/A | google.com |

This table presents data for analogous aldehyde hydrogenations due to the absence of specific literature for 2-(1-methylcyclohexyl)propanal.

The proposed three-step synthesis of this compound would have an atom economy determined by the cumulative efficiency of each transformation.

Wittig Reaction: This reaction, while powerful for C=C bond formation, is known for its poor atom economy. masterorganicchemistry.comwikipedia.orgbyjus.com The stoichiometric use of a triphenylphosphine-based ylide results in the formation of triphenylphosphine (B44618) oxide as a high molecular weight byproduct.

Hydroformylation: In contrast, hydroformylation is a highly atom-economical reaction. wikipedia.orglibretexts.org It involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, incorporating all atoms from the carbon monoxide and hydrogen reactants into the aldehyde product.

Catalytic Hydrogenation: The final hydrogenation step is also highly atom-economical, as it involves the direct addition of a hydrogen molecule (H₂) to the aldehyde, with no other atoms being lost as byproducts. libretexts.org

Table 2: Theoretical Atom Economy of the Proposed Synthetic Pathway

| Reaction Step | Reactants | Products | Byproducts | Atom Economy (%) |

|---|---|---|---|---|

| 1. Wittig Reaction | 1-Methylcyclohexanone (C₇H₁₂O) + Isopropyltriphenylphosphonium ylide (C₂₁H₂₁P) | 1-Isopropenyl-1-methylcyclohexane (C₁₀H₁₈) | Triphenylphosphine oxide (C₁₈H₁₅PO) | 30.7% |

| 2. Hydroformylation | 1-Isopropenyl-1-methylcyclohexane (C₁₀H₁₈) + CO + H₂ | 2-(1-Methylcyclohexyl)propanal (C₁₀H₁₈O) | None | 100% |

| 3. Hydrogenation | 2-(1-Methylcyclohexyl)propanal (C₁₀H₁₈O) + H₂ | This compound (C₁₀H₂₀O) | None | 100% |

Stereochemical Aspects and Chiral Synthesis of 2 1 Methylcyclohexyl Propan 1 Ol

Analysis of Stereoisomerism and Chiral Centers

The molecular structure of 2-(1-Methylcyclohexyl)propan-1-ol contains two distinct chiral centers, which are tetrahedral carbons bonded to four different substituents. libretexts.org The presence of these stereocenters gives rise to multiple stereoisomers.

The first chiral center is the carbon at the 1-position of the cyclohexyl ring. It is attached to:

A methyl group

A 2-hydroxypropyl group

Two different methylene (B1212753) (-CH2-) groups within the cyclohexane (B81311) ring

A hydrogen atom (implied)

The second chiral center is at the 2-position of the propan-1-ol side chain. This carbon is bonded to:

A hydroxylmethyl group (-CH2OH)

A methyl group

A 1-methylcyclohexyl group

A hydrogen atom

With two chiral centers, a total of 2² = 4 stereoisomers are possible. These stereoisomers exist as two pairs of enantiomers. The pairs are diastereomers of each other. The possible configurations are (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

Table 1: Possible Stereoisomers of this compound

| Configuration at C1 (Cyclohexyl) | Configuration at C2 (Propanol) | Stereoisomer Relationship |

| R | R | Enantiomer of (1S, 2S) |

| S | S | Enantiomer of (1R, 2R) |

| R | S | Enantiomer of (1S, 2R) |

| S | R | Enantiomer of (1R, 2S) |

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of a single, desired stereoisomer of this compound requires precise control over the formation of its chiral centers. This is achieved through enantioselective and diastereoselective reactions. mdpi.com These strategies aim to produce the target molecule in a high state of stereochemical purity, which is crucial in fields like pharmaceutical development.

Chiral Auxiliaries in Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net

For the synthesis of this compound, a strategy employing an Evans oxazolidinone auxiliary could be envisioned.

Acylation: A chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, is acylated with propionyl chloride to form an N-propionyl imide.

Diastereoselective Alkylation: The enolate of the imide is generated using a strong base like lithium diisopropylamide (LDA). This enolate then reacts with a suitable electrophile, such as 1-bromo-1-methylcyclohexane. The bulky auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thus creating a new stereocenter with a specific configuration.

Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically through reduction with a reagent like lithium borohydride (B1222165) (LiBH₄), to yield the desired enantiomerically enriched this compound.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov

A potential route to this compound via asymmetric catalysis would involve the addition of a carbon nucleophile to a prochiral carbonyl compound. For instance, the reaction between 1-methylcyclohexylmagnesium bromide (a Grignard reagent) and propanal could be catalyzed by a chiral ligand complex.

Table 2: Example of Asymmetric Catalytic Approach

| Reaction Type | Prochiral Substrate | Nucleophile | Chiral Catalyst System | Product |

| Asymmetric Grignard Addition | Propanal | 1-Methylcyclohexyl-magnesium bromide | Chiral ligand (e.g., a derivative of BINOL or a chiral diamine) complexed with a metal salt (e.g., Zn(OTf)₂) | (R)- or (S)-2-(1-Methylcyclohexyl)propan-1-ol |

The chiral catalyst creates a chiral environment around the reacting molecules, influencing the trajectory of the nucleophilic attack on the carbonyl carbon and favoring the formation of one enantiomer over the other. mdpi.com

Diastereoselective Reduction and Addition Reactions

When a molecule already contains a chiral center, it can influence the creation of a new stereocenter, a phenomenon known as diastereoselection. ubc.ca This principle can be applied to the synthesis of this compound by using a precursor that already possesses one of the required chiral centers.

A key synthetic precursor is the ketone, (1-methylcyclohexyl)acetone. The existing stereocenter at the 1-position of the cyclohexane ring can direct the reduction of the ketone. For example, the reduction of (R)-(1-methylcyclohexyl)acetone with a standard reducing agent like sodium borohydride (NaBH₄) will typically result in a mixture of two diastereomers, (1R, 2R)- and (1R, 2S)-2-(1-methylcyclohexyl)propan-1-ol, often in unequal amounts due to steric hindrance (Felkin-Anh model).

Furthermore, stereoselective reduction can be achieved using biocatalysis. Microorganisms or isolated enzymes (ketoreductases) can reduce a ketone to an alcohol with very high stereoselectivity. google.com A process could use a specific microorganism to reduce the ketone group of 1-cyclohexyl-2-propyn-1-one (B8602829) to a hydroxyl group stereoselectively. google.com

Stereochemical Purity Determination Methodologies

Determining the stereochemical purity—specifically the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.)—is essential to validate the success of a chiral synthesis. Several analytical techniques are commonly employed for this purpose.

Table 3: Methods for Stereochemical Purity Analysis

| Method | Principle | Application to this compound |

| Chiral High-Performance Liquid Chromatography (HPLC) | The enantiomers are separated on a column containing a chiral stationary phase (CSP). The different interactions between each enantiomer and the CSP lead to different retention times. | The racemic mixture of this compound is passed through a chiral HPLC column. The relative areas of the two resulting peaks are used to calculate the enantiomeric excess. |

| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate volatile enantiomers. | The alcohol or a volatile derivative can be analyzed by chiral GC to determine the enantiomeric ratio. |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | The chiral alcohol is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric esters. The diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated. | Reaction with (R)- or (S)-Mosher's acid chloride would yield diastereomeric esters. The integration of specific proton or fluorine signals in the NMR spectrum allows for the calculation of the diastereomeric and, consequently, the original enantiomeric ratio. |

| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | A chiral solvating agent is added to the NMR sample of the enantiomeric mixture. The agent forms transient, diastereomeric complexes with each enantiomer, leading to observable separation of NMR signals. | Adding a chiral lanthanide shift reagent, for example, can cause the signals for the enantiomers to resolve in the ¹H NMR spectrum, allowing for quantification. |

Conformational Analysis of 2 1 Methylcyclohexyl Propan 1 Ol

Cyclohexane (B81311) Ring Conformations (Chair, Boat, Twist-Boat)

The cyclohexane ring is not planar. To alleviate angle and torsional strain, it adopts several puckered conformations. quora.com The most significant of these are the chair, boat, and twist-boat (or skew-boat) conformations. byjus.com

Chair Conformation: The chair conformation is the most stable and predominant form for cyclohexane and its derivatives. wikipedia.orgproprep.comlibretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. proprep.comlibretexts.org Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain. proprep.com At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. byjus.comwikipedia.org The substituents on a chair conformation can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). byjus.com

Boat Conformation: The boat conformation is significantly less stable than the chair. libretexts.org While it also maintains tetrahedral bond angles and thus avoids angle strain, it suffers from two major destabilizing factors. libretexts.org Firstly, there is a significant steric hindrance between the two "flagpole" hydrogen atoms located on the C1 and C4 carbons, which are brought into close proximity. libretexts.orglibretexts.org Secondly, the hydrogen atoms along the sides of the boat are in an eclipsed conformation, leading to considerable torsional strain. libretexts.orglibretexts.org The energy of the boat conformation is approximately 30 kJ/mol higher than the chair conformation. libretexts.orglibretexts.org

Twist-Boat Conformation: To relieve some of the strain in the boat conformation, the ring can twist slightly to form the twist-boat (or skew-boat) conformation. libretexts.org This twisting motion moves the flagpole hydrogens further apart, reducing steric strain, and partially staggers the other hydrogens, lessening torsional strain. libretexts.org The twist-boat is a local energy minimum, more stable than the boat conformation, but still about 23 kJ/mol less stable than the chair form. libretexts.org

The relative energies of these principal conformations are summarized below.

| Conformation | Relative Energy (kJ/mol) | Stability Ranking |

| Chair | 0 | Most Stable |

| Twist-Boat | ~23 | Intermediate |

| Boat | ~30 | Less Stable |

| Half-Chair | ~43-45 | Least Stable (Transition State) |

This table presents generalized energy values for cyclohexane. The presence of substituents will alter these values. wikipedia.orglibretexts.orglibretexts.org

For 2-(1-methylcyclohexyl)propan-1-ol, the cyclohexane ring will overwhelmingly adopt a chair conformation to minimize its energy.

Rotameric Analysis of the Propanol (B110389) Side Chain

Designating the dihedral angles as CCCO and CCOH, propan-1-ol can exist in several conformations, commonly labeled using trans (t, anti-periplanar, 180°) and gauche (g, +/- 60°). arxiv.org In the gas phase, studies of n-propanol have identified five distinct conformers: Gt, Gg, Gg', Aa, and Ag (where the capital letter refers to the CCCO dihedral angle and the small letter to the CCOH angle). arxiv.orgaanda.org

In the context of this compound, the key rotation is around the bond connecting the ring to the propanol side chain (C1-Cα) and the Cα-Cβ bond of the side chain itself. The relative orientation of the bulky cyclohexane ring, the methyl group on Cα, and the hydroxyl group on Cβ will be determined by a balance of steric and electronic factors. The most stable rotamers will be those that minimize steric hindrance between these groups. It is generally expected that anti conformations, which place the largest groups furthest apart, will be lower in energy than gauche conformations where these groups are closer together. researchgate.net

Intramolecular Hydrogen Bonding and Steric Interactions

Steric Interactions: The primary steric concern in substituted cyclohexanes is the 1,3-diaxial interaction. pressbooks.publumenlearning.com This refers to the steric strain between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the ring, located at the third carbon atom relative to the substituent. lumenlearning.comlibretexts.org These interactions are essentially gauche butane (B89635) interactions and are highly destabilizing. utexas.edu To avoid this strain, large substituents strongly prefer the more spacious equatorial position. pressbooks.pubopenochem.org

In this compound, the substituent on the ring is a 1-propyl-1-ol group, which is quite bulky. When this entire group is in an axial position, it will experience severe 1,3-diaxial interactions with the axial hydrogens on C3 and C5 of the cyclohexane ring. Therefore, the conformer where the propanol side chain is equatorial will be overwhelmingly favored.

Intramolecular Hydrogen Bonding: The presence of a hydroxyl (-OH) group introduces the possibility of intramolecular hydrogen bonding. nih.govnih.gov A hydrogen bond could potentially form between the hydroxyl hydrogen and the π-electron cloud of the cyclohexane ring or, more likely, between the hydroxyl group and an oxygen atom if another functional group were present. In this specific molecule, the most plausible intramolecular hydrogen bond would involve the hydroxyl hydrogen and the electron cloud of a C-C bond in the cyclohexane ring.

The formation of such a bond would require a specific gauche conformation of the propanol side chain to bring the -OH group into proximity with the ring. nih.gov This could stabilize an otherwise less-favored rotamer. However, the formation of an intramolecular hydrogen bond creates a ring system, and the stability gained from the hydrogen bond must offset any additional strain introduced by forcing this geometry. youtube.com In many cases, intermolecular hydrogen bonding with solvent or other molecules is more favorable. semanticscholar.org

Influence of Substituents on Conformational Preferences

The conformational equilibrium of a substituted cyclohexane is highly dependent on the nature of the substituent(s). libretexts.org The preference of a substituent for the equatorial position is quantified by its A-value, which represents the free energy difference (ΔG°) between the axial and equatorial conformations. lumenlearning.com A larger A-value signifies a stronger preference for the equatorial position. pressbooks.pub

| Substituent | A-value (kJ/mol) |

| -CH3 | 7.6 |

| -CH2CH3 | 7.9 |

| -CH(CH3)2 | 9.2 |

| -C(CH3)3 | >20 |

| -OH | 2.1 - 4.2 |

| -Ph (Phenyl) | 12.1 |

Data compiled from various sources. Values can vary slightly depending on the method of determination. pressbooks.publibretexts.orglibretexts.org

For this compound, the cyclohexane ring has two substituents attached to the same carbon (C1): a methyl group and a -(CH(CH3)CH2OH) group. This is a 1,1-disubstituted cyclohexane. In such cases, one substituent must be axial and the other equatorial in the chair conformation. libretexts.org

The principle that governs the equilibrium is that the bulkier group will preferentially occupy the more spacious equatorial position to minimize steric strain. libretexts.orgpressbooks.pub The 2-propyl-1-ol group is significantly larger than the methyl group. Therefore, the most stable conformation of this compound will have the 2-propyl-1-ol group in the equatorial position and the methyl group in the axial position. The energy cost of placing the larger group in the axial position would be prohibitively high due to severe 1,3-diaxial interactions. libretexts.org This strong preference effectively "locks" the conformation of the cyclohexane ring.

Reaction Pathways and Mechanistic Investigations of 2 1 Methylcyclohexyl Propan 1 Ol

Oxidation Reactions of the Alcohol Functionality

The oxidation of the primary alcohol functionality in 2-(1-methylcyclohexyl)propan-1-ol to an aldehyde, 2-(1-methylcyclohexyl)propanal, or a carboxylic acid, 2-(1-methylcyclohexyl)propanoic acid, is a foundational transformation. However, the significant steric hindrance presented by the 1-methylcyclohexyl group necessitates the use of specific and often milder oxidizing agents to achieve high yields and selectivity.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to over-oxidation and side reactions due to the forcing conditions required to overcome the steric hindrance. lscollege.ac.in More controlled and selective oxidation is typically achieved using reagents that operate under milder conditions.

Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes. organicchemistrytutor.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.com The mechanism involves the formation of a chromate (B82759) ester, followed by a base-assisted elimination to yield the aldehyde. chemistrysteps.com

Another set of effective methods for the oxidation of sterically hindered alcohols are the Swern and Pfitzner-Moffatt oxidations . chem-station.comwikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganicchemistrytutor.com Both reactions utilize dimethyl sulfoxide (B87167) (DMSO) as the ultimate oxidant. The Swern oxidation employs oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, while the Pfitzner-Moffatt oxidation uses a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC). chem-station.comwikipedia.orgwikipedia.org These methods are known for their mild reaction conditions and high chemoselectivity, making them suitable for substrates with sensitive functional groups. alfa-chemistry.comuni-ruse.bg The active species in these reactions is a bulky sulfonium (B1226848) ion, which can be sensitive to steric hindrance, sometimes allowing for selective oxidation of less hindered hydroxyl groups. chem-station.com

| Oxidation Method | Reagents | Typical Product | Key Features |

| PCC Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | Aldehyde | Mild, anhydrous conditions prevent over-oxidation. organicchemistrytutor.commasterorganicchemistry.com |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | Aldehyde | Mild, avoids toxic heavy metals, but produces odorous byproducts. wikipedia.orgorganic-chemistry.org |

| Pfitzner-Moffatt Oxidation | DMSO, DCC, acid catalyst | Aldehyde | Mild conditions, but byproduct removal can be challenging. chem-station.comwikipedia.org |

Substitution Reactions and Derivatization Mechanisms

Substitution reactions at the primary hydroxyl group of this compound are significantly impeded by the steric bulk of the adjacent quaternary carbon. Direct Sₙ2 reactions with nucleophiles are generally slow and inefficient due to the hindered backside attack. acs.org

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is often achieved by protonation with a strong acid (e.g., HBr, HCl) or by conversion to a sulfonate ester, such as a tosylate or mesylate. chemicalbook.com However, even with a good leaving group, the Sₙ2 pathway remains disfavored.

Reactions that proceed through an Sₙ1 mechanism are also problematic. The formation of a primary carbocation upon departure of the leaving group is highly energetically unfavorable. pdx.edu Consequently, substitution reactions on neopentyl-like systems, such as this compound, often proceed with rearrangement. chemistrysteps.comlibretexts.org

The Mitsunobu reaction offers a powerful alternative for the substitution of sterically hindered alcohols. nih.govnih.govjk-sci.comwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.org The reaction proceeds with inversion of configuration if the alcohol is chiral and is compatible with a wide range of nucleophiles, including carboxylic acids (to form esters), imides, and other acidic compounds. nih.govjk-sci.com For sterically demanding alcohols, the reaction may require elevated temperatures to proceed efficiently. jk-sci.com

| Substitution Method | Reagents | Product Type | Mechanistic Notes |

| Acid-catalyzed Substitution (e.g., with HBr) | HBr | Alkyl Halide | Prone to rearrangement via carbocation intermediates. chemicalbook.com |

| From Sulfonate Esters | 1. TsCl, pyridine (B92270) 2. Nucleophile | Substituted Product | Sₙ2 is slow; Sₙ1 can lead to rearrangement. |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | Ester, Ether, etc. | Effective for hindered alcohols, proceeds with inversion of configuration. nih.govwikipedia.org |

Dehydration Pathways and Alkene Formation

The acid-catalyzed dehydration of this compound is expected to proceed primarily through an E1 mechanism due to the formation of a carbocation intermediate. byjus.comlibretexts.orglibretexts.org The reaction is typically initiated by protonation of the hydroxyl group by a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid, followed by the loss of water to form a primary carbocation. youtube.com

However, primary carbocations are highly unstable and will readily rearrange to a more stable carbocation. pdx.edulibretexts.org In the case of this compound, the initially formed primary carbocation is likely to undergo a rapid 1,2-hydride shift or a Wagner-Meerwein rearrangement involving the migration of an alkyl group from the adjacent quaternary center. libretexts.orgmasterorganicchemistry.comlibretexts.org This rearrangement would lead to the formation of a more stable tertiary carbocation.

Subsequent elimination of a proton from the rearranged carbocation would yield a mixture of alkenes. The major product would be predicted by Zaitsev's rule to be the most substituted (and therefore most stable) alkene. doubtnut.com Due to the potential for complex rearrangements, the product mixture from the dehydration of this compound could be diverse.

Alternatively, dehydration can be effected under less acidic conditions, for instance, by using phosphorus oxychloride (POCl₃) in pyridine. alfa-chemistry.com This method can sometimes minimize rearrangements, particularly in systems where carbocation formation is disfavored.

| Dehydration Condition | Mechanism | Potential Products | Key Features |

| Acid-Catalyzed (e.g., H₂SO₄, heat) | E1 with rearrangement | Mixture of rearranged alkenes | Prone to Wagner-Meerwein rearrangements to form stable carbocations. byjus.comlibretexts.org |

| POCl₃, Pyridine | E2-like | Less rearranged alkenes | Milder conditions may suppress carbocation formation and subsequent rearrangements. alfa-chemistry.com |

Cycloaddition and Rearrangement Reactions

While the saturated nature of this compound precludes its direct participation in cycloaddition reactions, its derivatives, particularly the alkenes formed from its dehydration, can undergo such transformations. The specific structures of the alkenes formed will dictate the types of cycloaddition reactions they can participate in.

Of greater direct relevance to the chemistry of this compound are rearrangement reactions, particularly the Wagner-Meerwein rearrangement . lscollege.ac.inwikipedia.orgmychemblog.comlibretexts.org This type of rearrangement is characteristic of carbocation intermediates where a more stable carbocation can be formed through a 1,2-shift of a hydride, alkyl, or aryl group. wikipedia.org

In reactions involving carbocation formation from this compound, such as acid-catalyzed dehydration or Sₙ1-type substitutions, the initial primary carbocation is highly prone to rearrangement. The quaternary carbon of the 1-methylcyclohexyl group provides a driving force for a 1,2-alkyl shift, leading to ring expansion or contraction, or the formation of a tertiary carbocation on the cyclohexane (B81311) ring. pdx.edumasterorganicchemistry.comyoutube.com The specific rearrangement pathway and the resulting product distribution would depend on the relative stabilities of the possible carbocation intermediates. mychemblog.com

Studies on the Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is fundamentally governed by a combination of steric and electronic effects.

Steric Effects: The most prominent feature of this molecule is the bulky 1-methylcyclohexyl group. This group creates significant steric hindrance around the reactive hydroxyl group, which:

Slows down the rates of bimolecular reactions (Sₙ2) that require backside attack on the α-carbon. acs.org

Influences the approach of bulky reagents, potentially leading to selectivity in reactions like oxidation where different reagents have different steric demands. chem-station.com

Can affect the conformational preferences of the molecule, which in turn can influence the stereochemical outcome of certain reactions. acs.org

Electronic Effects: The electronic effects in this compound are primarily inductive. The alkyl groups are electron-donating, which can have several consequences:

They slightly increase the electron density on the oxygen of the hydroxyl group, which can affect its acidity and basicity.

They stabilize any adjacent carbocation that might form, which is a key factor in the propensity for Wagner-Meerwein rearrangements. The formation of a tertiary carbocation through rearrangement is a powerful driving force. pdx.edu

The interplay of these steric and electronic factors dictates the preferred reaction pathways. For instance, the steric hindrance makes direct substitution difficult, while the electronic stabilization of rearranged carbocations makes pathways involving these intermediates more likely.

Advanced Spectroscopic and Structural Characterization of 2 1 Methylcyclohexyl Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of 2-(1-Methylcyclohexyl)propan-1-ol in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, a complete picture of its stereochemistry and conformational preferences can be assembled.

Chemical Shift Anisotropy Studies

While direct measurement of chemical shift anisotropy (CSA) is more common in solid-state NMR, its effects can be observed in solution through relaxation studies. For this compound, the quaternary carbon of the methylcyclohexyl ring and the chiral center carbon are expected to exhibit significant CSA. The anisotropic electronic environment around these carbons, influenced by the bulky cyclohexyl ring and the hydroxyl group, would lead to relaxation interference effects, providing insights into the local geometry and electronic distribution.

Coupling Constant Analysis for Dihedral Angles

The analysis of vicinal proton-proton coupling constants (³JHH) is crucial for determining the dihedral angles within the molecule, particularly the conformation of the cyclohexane (B81311) ring and the relative orientation of the propanol (B110389) substituent. The Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons, is a key tool in this analysis. jeol.com

For the cyclohexane ring of this compound, the chair conformation is expected to be the most stable. In this conformation, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons will have characteristic values. A larger ³JHH value (typically 10-13 Hz) is expected for axial-axial protons with a dihedral angle of approximately 180°, while smaller values (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial protons with dihedral angles around 60°. jeol.com The coupling between the methine proton on the propanol chain and the adjacent methylene (B1212753) protons will also provide information on the preferred rotamers around the C-C bond connecting the ring and the side chain.

Table 1: Predicted ¹H NMR Coupling Constants for the Cyclohexane Ring Protons in this compound (Chair Conformation)

| Interacting Protons | Dihedral Angle (approx.) | Predicted ³JHH (Hz) |

|---|---|---|

| H_axial - H_axial | 180° | 10 - 13 |

| H_axial - H_equatorial | 60° | 2 - 5 |

2D NMR Techniques (e.g., COSY, HMBC, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. libretexts.org For this compound, COSY would be used to trace the connectivity within the cyclohexane ring and along the propanol side chain. Cross-peaks would be observed between adjacent protons, confirming their scalar coupling. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation. libretexts.org For this compound, NOESY can help determine the relative orientation of the methyl group and the propanol substituent on the cyclohexane ring. For example, a NOE between the protons of the axial methyl group and the axial protons on the same side of the cyclohexane ring would support a specific stereochemical arrangement.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl CH₂ | 1.2 - 1.8 | 22 - 35 |

| Cyclohexyl Quaternary C | - | 35 - 45 |

| Cyclohexyl CH₃ | 0.8 - 1.0 | 20 - 30 |

| Propanol CH | 1.5 - 2.0 | 45 - 55 |

| Propanol CH₂OH | 3.4 - 3.7 | 65 - 75 |

| Propanol CH₃ | 0.9 - 1.1 | 15 - 25 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. nih.govmdpi.com

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. jyoungpharm.org The C-H stretching vibrations of the methyl and methylene groups in the cyclohexane ring and propanol side chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is expected to be observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C stretching vibrations of the cyclohexane ring and the propanol backbone would be prominent in the Raman spectrum. Subtle shifts in the vibrational frequencies in both FT-IR and Raman spectra upon changes in temperature or solvent can indicate the presence of different conformational states. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O (Alcohol) | Stretching | 1000 - 1200 |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Advanced mass spectrometry techniques are used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. docbrown.info

Upon electron ionization (EI), the molecule will form a molecular ion ([M]⁺•). The fragmentation of this ion is driven by the formation of stable carbocations and neutral losses. For this compound, a primary alcohol, a characteristic fragmentation pathway is the alpha-cleavage, involving the loss of an alkyl radical from the carbon bearing the hydroxyl group. youtube.com This would lead to the formation of a resonance-stabilized oxonium ion. Another common fragmentation for alcohols is the loss of a water molecule (M-18). youtube.com

The fragmentation of the cyclohexane ring can also occur, leading to a series of characteristic peaks corresponding to the loss of ethylene (B1197577) and other small hydrocarbon fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 156 | [C₁₀H₂₀O]⁺• (Molecular Ion) |

| 138 | [M - H₂O]⁺• |

| 113 | [M - C₃H₇]⁺ |

| 97 | [C₇H₁₃]⁺ (Methylcyclohexyl cation) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting surface, the Hirshfeld surface, allows for a detailed investigation of how molecules interact with their neighbors.

The analysis generates a two-dimensional "fingerprint" plot, which summarizes the types and nature of intermolecular contacts. Key parameters derived from this analysis include:

d norm (Normalized Contact Distance): This property is mapped onto the Hirshfeld surface to identify significant intermolecular contacts. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White regions represent contacts at the van der Waals distance, and blue regions show contacts longer than the van der Waals radii.

d i and d e : These represent the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. The distribution of these points on a 2D plot provides a "fingerprint" of the intermolecular interactions.

For a molecule like this compound, which possesses a hydroxyl (-OH) group capable of acting as a hydrogen-bond donor and acceptor, Hirshfeld analysis would be expected to reveal significant O···H/H···O interactions. Due to the presence of numerous hydrogen atoms on the aliphatic cyclohexyl and propanol backbone, a high percentage of H···H contacts would also be anticipated. researchgate.netnih.gov The bulky nonpolar regions of the cyclohexyl group would likely lead to a predominance of van der Waals forces, which would be quantifiable through this analysis.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar aliphatic alcohols, might look like the following:

| Interaction Type | Hypothetical Contribution | Description |

| H···H | > 50% | Represents the most significant contribution due to the high surface area of hydrogen atoms in the molecule. researchgate.net |

| O···H/H···O | 15-25% | Corresponds to the hydrogen bonding involving the hydroxyl group, which would be crucial for the supramolecular structure. nih.gov |

| C···H/H···C | 10-20% | Arises from the contacts between the carbon backbone and surrounding hydrogen atoms. researchgate.net |

This table is a hypothetical representation and is not based on experimental data for this compound.

Supramolecular Assembly in Crystalline Phases

The supramolecular assembly of a compound describes the organization of its molecules in the solid state, which is governed by intermolecular forces. In the case of this compound, the primary driving force for its crystal packing would be hydrogen bonding mediated by the hydroxyl group.

It is plausible that the hydroxyl groups would form chains or other hydrogen-bonded motifs. For instance, molecules could link together to form chains propagating in a specific crystallographic direction. nih.gov The bulky and non-polar 1-methylcyclohexyl groups would then pack in a way that minimizes steric hindrance and maximizes van der Waals interactions.

Computational Chemistry Studies of 2 1 Methylcyclohexyl Propan 1 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electron density of a molecule to determine its energy and, from there, its various properties.

A primary application of DFT is geometry optimization . This process seeks to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, representing the most stable conformation. For 2-(1-Methylcyclohexyl)propan-1-ol, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form. The cyclohexane (B81311) ring would be expected to adopt a chair conformation, with the bulky 1-methyl-1-(propan-1-ol) substituent occupying an equatorial position to minimize steric strain.

Table 1: Illustrative DFT-Optimized Geometric Parameters for the Equatorial Conformer of Cyclohexanol (B46403) (as an analog for this compound)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-C (ring avg.) | ~1.54 Å |

| Bond Angle | C-O-H | ~108° |

| Bond Angle | C-C-O | ~111° |

| Dihedral Angle | H-O-C-C | ~180° (anti) or ±60° (gauche) |

This data is illustrative and based on typical values for cyclohexanol calculated with DFT. The actual values for this compound would be influenced by the additional methyl and propyl groups.

Beyond geometry, DFT is used to probe the electronic structure . This includes the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), and the energies of molecular orbitals.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio, meaning "from the beginning," methods are a class of quantum chemical calculations that are based solely on the principles of quantum mechanics and physical constants, without recourse to empirical data. ijert.org These methods can be computationally demanding but offer high accuracy.

For this compound, ab initio calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be used for energetic predictions. For instance, these methods can determine the relative energies of different conformers. A study on cyclohexane using ab initio methods found the twist-boat conformation to be significantly higher in energy than the stable chair conformation. epa.gov A similar principle would apply to this compound, where the chair conformer with the large substituent in the equatorial position would be the global energy minimum.

Ab initio methods are also invaluable for spectroscopic predictions . By calculating the second derivatives of the energy with respect to the atomic positions, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum.

Table 2: Illustrative Ab Initio Predicted Vibrational Frequencies for Cyclohexanol (as an analog for this compound)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H stretch | Alcohol | ~3650 |

| C-H stretch | Alkane | ~2940, 2860 |

| C-O stretch | Alcohol | ~1070 |

| C-C stretch | Ring | ~1000-1200 |

These frequencies are illustrative and would be expected to be present in the spectrum of this compound, along with additional vibrations from the methyl and propyl groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.orgyoutube.com These orbitals are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

For this compound, the HOMO would be expected to have significant contributions from the lone pair electrons on the oxygen atom of the hydroxyl group. The LUMO, on the other hand, would likely be an antibonding σ* orbital associated with the C-O or C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.com

Table 3: Illustrative Frontier Molecular Orbital Energies for a Substituted Cyclohexanol

| Orbital | Energy (eV) | Description |

| LUMO | ~1.5 | Primarily σ* antibonding character |

| HOMO | ~-9.0 | Primarily oxygen lone pair character |

| HOMO-LUMO Gap | ~10.5 | Indicator of chemical stability |

This data is for illustrative purposes. The exact energies would need to be calculated for this compound.

Molecular Mechanics (MM) and Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic description, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a more computationally tractable approach by treating atoms as classical particles governed by a force field.

Conformational Search and Energy Minimization

For this compound, the primary conformational flexibility arises from the chair-flip of the cyclohexane ring and the rotation around the C-C and C-O bonds of the side chain. A conformational search would systematically explore these degrees of freedom, and for each generated conformation, an energy minimization would be performed using a molecular mechanics force field (e.g., MMFF or OPLS). This process would identify the global minimum energy structure and other low-energy conformers. gmu.edu

Simulation of Molecular Behavior and Dynamics

Molecular dynamics (MD) simulations provide a moving picture of molecular behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound behaves in a particular environment, such as in a solvent or interacting with other molecules. nih.gov

An MD simulation of this compound in water, for example, could illustrate how the polar hydroxyl group forms hydrogen bonds with surrounding water molecules, while the nonpolar hydrocarbon backbone interacts unfavorably with water. nih.govfu-berlin.de These simulations can provide insights into properties like solvation, diffusion, and how the molecule might interact with a biological membrane or a catalyst surface. nih.govresearchgate.net The trajectories from MD simulations can also be used to analyze the dynamics of conformational changes, such as the rate of chair-flipping of the cyclohexane ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum mechanics is a valuable tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of molecules and the assignment of experimental spectra. The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO).

For a molecule like this compound, predicting the ¹H and ¹³C NMR spectra would involve considering its various stable conformations. The cyclohexane ring exists in a chair conformation, and the substituents—the methyl group and the 2-hydroxypropyl group—can be in either axial or equatorial positions. libretexts.orgpressbooks.pub The relative energies of these conformers would be calculated, and the predicted NMR spectra would be a population-weighted average of the spectra of the individual conformers.

The chemical shifts are highly sensitive to the local electronic environment of each nucleus. libretexts.org For instance, the proton attached to the oxygen (hydroxyl proton) and the protons on the carbon bearing the hydroxyl group (–CH₂OH) are expected to be significantly deshielded due to the electronegativity of the oxygen atom. libretexts.org The chemical shifts of the cyclohexyl protons would be influenced by their axial or equatorial positions and their proximity to the bulky substituent groups. stackexchange.com

While specific calculated data for this compound is not present in the searched literature, we can look at representative data for related simple alcohols to illustrate the nature of such predictions.

Table 1: Predicted ¹H NMR Chemical Shifts for Propan-1-ol (Illustrative data based on general chemical shift ranges)

| Group | Predicted Chemical Shift (ppm) |

| CH₃ | 0.9 |

| -CH₂- | 1.2 - 1.4 |

| -CH₂OH | 3.4 - 4.0 |

| -OH | 0.5 - 6.0 |

This table is for illustrative purposes, showing typical predicted ranges for a related, simpler alcohol. stackexchange.com

Similarly, ¹³C NMR chemical shifts can be predicted. The carbon atom attached to the hydroxyl group would exhibit the largest downfield shift. The chemical shifts of the cyclohexane carbons would vary depending on their substitution and position.

Table 2: Predicted ¹³C NMR Chemical Shifts for Propan-1-ol (Illustrative data based on general chemical shift ranges)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃-CH₂-CH₂-OH | 10 - 15 |

| CH₃-C H₂-CH₂-OH | 25 - 30 |

| CH₃-CH₂-C H₂-OH | 60 - 65 |

This table is for illustrative purposes, showing typical predicted ranges for a related, simpler alcohol. chemicalbook.com

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For an alcohol like this compound, a variety of reactions could be modeled, such as dehydration, oxidation, or substitution reactions.

For example, in a dehydration reaction, computational methods can be used to compare different possible pathways, such as E1 and E2 mechanisms. The geometries of the transition states for each step would be located, and their energies calculated. The activation energy barrier, which is the energy difference between the reactants and the highest-energy transition state, determines the rate of the reaction.

Transition state analysis provides detailed information about the geometry of the activated complex. studysmarter.co.uk For instance, in a nucleophilic substitution reaction, the analysis can reveal the extent of bond formation and bond breaking at the transition state. youtube.com While specific studies on this compound are lacking, theoretical studies on the reactions of other alcohols, like propanol (B110389), with radicals have been performed, identifying various reaction channels and their corresponding energy barriers. pressbooks.pub

Table 3: Illustrative Data from a Hypothetical Dehydration Reaction Modeling of an Alcohol

| Species | Relative Energy (kcal/mol) |

| Reactant (Alcohol) | 0.0 |

| Protonated Alcohol | +5.0 |

| Transition State 1 (Water leaving) | +25.0 |

| Carbocation Intermediate | +15.0 |

| Transition State 2 (Proton abstraction) | +20.0 |

| Product (Alkene) | -2.0 |

This table presents hypothetical data to illustrate the energetic profile of a reaction mechanism that could be computationally modeled.

Solvation Studies and Solvent Effects on Conformation and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. acs.org Computational solvation studies aim to understand these effects at a molecular level. There are two main approaches to modeling solvent effects: explicit and implicit solvation models.

In explicit solvation models, a number of solvent molecules are included in the calculation, and their interactions with the solute are treated explicitly. This method can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. However, this approach is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a more computationally efficient way to capture the bulk effects of the solvent on the solute's electronic structure, conformation, and reactivity.

For this compound, the choice of solvent would influence the equilibrium between different conformers. For instance, in a non-polar solvent, intramolecular hydrogen bonding might be favored, whereas, in a polar protic solvent, intermolecular hydrogen bonds with the solvent would dominate. gmu.edu These changes in conformation can, in turn, affect the molecule's reactivity. Solvation can also stabilize or destabilize transition states, thereby altering reaction rates and mechanisms. nih.gov For example, reactions that proceed through charged intermediates or transition states are generally accelerated in polar solvents.

Table 4: Illustrative Data on the Calculated Solvation Free Energy of Different Conformers of a Substituted Cyclohexanol

| Conformer | Gas Phase Relative Energy (kcal/mol) | Solvation Free Energy in Water (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Equatorial-OH | 0.0 | -5.2 | 0.0 |

| Axial-OH | +0.9 | -4.8 | +0.5 |

This table provides hypothetical data to illustrate how solvation energies can influence conformational equilibria.

Derivatization and Synthesis of Analogues of 2 1 Methylcyclohexyl Propan 1 Ol

Synthesis of Ether and Ester Derivatives

The derivatization of the hydroxyl group in 2-(1-methylcyclohexyl)propan-1-ol to form ethers and esters is a fundamental transformation. However, the steric bulk imposed by the adjacent quaternary carbon of the 1-methylcyclohexyl group can significantly influence the choice of synthetic method.

For the synthesis of ether derivatives , the Williamson ether synthesis is a classic and versatile approach. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgkhanacademy.org This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.org Given that this compound is a primary alcohol, it is a suitable substrate for this reaction. wikipedia.org The alkoxide can be generated using a strong base such as sodium hydride (NaH). libretexts.org However, the steric hindrance near the reaction center may necessitate harsher reaction conditions or lead to lower yields compared to unhindered primary alcohols. The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

The synthesis of ester derivatives from sterically hindered alcohols like this compound often requires milder conditions than traditional Fischer esterification to avoid side reactions. The Steglich esterification is a particularly suitable method for such substrates. organic-chemistry.orgnih.govnih.govorganic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation from a carboxylic acid and the alcohol at room temperature. organic-chemistry.orgorganic-chemistry.org This method is known for its effectiveness with sterically demanding and acid-labile substrates. organic-chemistry.org

Table 1: Representative Methods for Ether and Ester Synthesis of Hindered Primary Alcohols

| Derivative Type | Reaction Name | Reagents & Conditions | General Applicability |

| Ether | Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Primary alkyl halide (R-X) | Effective for primary alcohols, though steric hindrance can reduce yield. wikipedia.orglibretexts.org |

| Ester | Steglich Esterification | Carboxylic acid (R-COOH), DCC, cat. DMAP | Mild conditions suitable for sterically hindered and acid-sensitive alcohols. organic-chemistry.orgnih.gov |

Incorporation into Complex Molecular Architectures

The this compound moiety can serve as a building block in the synthesis of more complex molecules. Its incorporation can be achieved by leveraging the reactivity of the primary hydroxyl group. For instance, the alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to form carbon-carbon or carbon-heteroatom bonds.

Furthermore, the structural unit could be introduced via a Grignard reaction. For example, the synthesis of a structurally related compound, cyclohexylmethanol, can be achieved through an SN2 reaction of an alkyl halide with a suitable nucleophile. byjus.comyoutube.com Analogously, a Grignard reagent prepared from a suitable halide could react with an epoxide to generate a primary alcohol with an extended carbon chain, offering a pathway to incorporate the 2-(1-methylcyclohexyl)propyl group into a larger molecular framework. vedantu.comlibretexts.orgyoutube.comopenstax.orgchemistrysteps.com

Structural Modifications of the Cyclohexyl Ring

The synthesis of analogues of this compound can be achieved by modifying the cyclohexyl ring. This can involve altering the substitution pattern or varying the ring size.

Substitution Pattern: Introducing additional substituents onto the cyclohexyl ring can lead to a diverse range of analogues. A common strategy involves the use of a substituted cyclohexanone (B45756) as a precursor. For instance, the reaction of substituted cyclohexanones with thiols or thioacetals can yield substituted cyclohex-1-enyl alkyl sulfides, which can be further manipulated. rsc.org Furthermore, ring-closing metathesis has been employed to create substituted cyclohexenyl-based amino acids, demonstrating a powerful technique for generating functionalized cyclic systems. nih.gov

Ring Size Variation: Analogues with different cycloalkane ring sizes, such as cyclopentyl or cycloheptyl, could be synthesized using corresponding cycloalkanone precursors. The general synthetic route would likely involve the reaction of the appropriate methylcycloalkanone with a suitable phosphorus ylide in a Wittig reaction to form the exocyclic double bond, followed by hydroboration-oxidation to yield the primary alcohol.

Table 2: Potential Strategies for Cyclohexyl Ring Modification

| Modification | Synthetic Approach | Precursor Example | Potential Outcome |

| Additional Substitution | Alkylation of a cyclohexanone enolate | 4-substituted cyclohexanone | Introduction of alkyl, aryl, or functional groups on the ring. |

| Ring Size Variation | Wittig reaction followed by hydroboration-oxidation | Methylcyclopentanone or Methylcycloheptanone | Analogues with five or seven-membered rings. |

Propanol (B110389) Chain Modifications

Modifications to the propanol side chain of this compound can provide another avenue to novel analogues. These modifications can include altering the chain length, introducing branching, or changing the oxidation state of the functional group.

Chain Length and Branching: The length of the alkyl chain can be extended or shortened through various synthetic transformations. For instance, the primary alcohol can be oxidized to the corresponding aldehyde, which can then undergo a Wittig reaction to extend the carbon chain. Subsequent reduction of the newly formed double bond and the ester group would yield a longer-chain primary alcohol. The Grignard reaction with epoxides is another effective method for chain extension. vedantu.comlibretexts.orgyoutube.comopenstax.orgchemistrysteps.com

Oxidation State: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid. nih.govlibretexts.orgresearchgate.netnsf.govresearchgate.net The choice of oxidizing agent determines the product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively yield the corresponding aldehyde, 2-(1-methylcyclohexyl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the carboxylic acid, 2-(1-methylcyclohexyl)propanoic acid. libretexts.org

Table 3: Propanol Chain Modification Reactions

| Modification | Reaction Type | Reagents | Product Functional Group |

| Oxidation | Selective Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation | Strong Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |

| Chain Extension | Wittig Reaction | 1. Oxidation to aldehyde 2. Phosphorus ylide | Alkene (can be reduced) |

| Chain Extension | Grignard + Epoxide | 1. Conversion to Grignard reagent 2. Ethylene (B1197577) oxide | Primary alcohol with two additional carbons |

Catalytic Applications and Interactions of 2 1 Methylcyclohexyl Propan 1 Ol

Use as a Chiral Building Block in Asymmetric Catalysis

There is no available scientific literature or patent data indicating the use of 2-(1-Methylcyclohexyl)propan-1-ol as a chiral building block in asymmetric catalysis. Chiral alcohols are often employed as precursors for the synthesis of chiral ligands or as chiral auxiliaries to control the stereochemical outcome of a reaction. However, no such applications have been documented specifically for this compound.

Ligand Design and Metal Complexation Studies

Searches for ligand design and metal complexation studies involving this compound have not yielded any results. The process of designing ligands often involves modifying a molecule to include donor atoms (like nitrogen, phosphorus, or oxygen) that can coordinate to a metal center. While the hydroxyl group of this compound could potentially be used for such purposes, there is no evidence in the reviewed literature that this compound has been developed into a ligand for metal-catalyzed reactions.

Role in Chemical Reaction Mechanisms for Industrial Processes

There is no information available in the public domain detailing the role of this compound in the mechanisms of chemical reactions for industrial processes. Industrial chemical processes often utilize readily available and cost-effective starting materials and catalysts. The absence of any mention of this specific compound suggests it is not a key component in established large-scale chemical manufacturing.

Mechanistic Studies of Catalytic Transformations Involving the Compound

Insufficient Information Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a detailed article on the environmental chemical fate and transformation pathways of this compound. The specific data required to populate the outlined sections on its chemical degradation, photolytic and hydrolytic pathways, environmental transport, and aqueous solubility are not present in the current search results.

The search yielded information on structurally similar but distinct compounds, such as other isomers of methylcyclohexyl propanol (B110389) and simpler alcohols. However, per the strict instructions to focus solely on this compound, this information cannot be used as a substitute, as the environmental behavior of chemical compounds is highly specific to their precise molecular structure.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline and content requirements at this time. Further empirical research and publication of data specifically on this compound would be necessary to fulfill this request.

Future Directions and Emerging Research Avenues for 2 1 Methylcyclohexyl Propan 1 Ol

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis, moving from traditional batch reactors to continuous, in-line processes. This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, greater reaction control, and the potential for automation and scalability. Sustainable synthesis, or "green chemistry," aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Advanced Materials Science Applications (excluding direct product use)

In materials science, novel organic molecules are often investigated as building blocks or additives for the creation of advanced materials with unique properties. These can include polymers, liquid crystals, or functional coatings. The structural characteristics of a molecule, such as its size, shape, and functional groups, can influence the macroscopic properties of a material.

The potential for 2-(1-Methylcyclohexyl)propan-1-ol to be used in advanced materials science is, at present, unexplored. Future research could investigate its role as a monomer in polymerization reactions, as a plasticizer, or as a component in the formation of specialized polymers or composites. There are currently no published studies or patents that explore the application of this compound in the field of materials science.

Development of Novel Analytical Probes based on the Compound

Analytical probes are molecules designed to detect, identify, or quantify other chemical species or to probe biological systems. These probes often have specific reactive sites or spectroscopic properties that change in the presence of the target analyte.

The development of novel analytical probes based on the this compound scaffold is a theoretical possibility. For instance, the hydroxyl group could be functionalized to create a binding site for a specific ion or molecule. However, there is no current research available that describes the design, synthesis, or application of analytical probes derived from this compound.

Interdisciplinary Research with Non-Biological Systems

Interdisciplinary research often leads to scientific breakthroughs by combining principles and techniques from different fields. For a chemical compound, this could involve studying its behavior at interfaces, its interaction with nanomaterials, or its properties in non-conventional solvent systems, with applications in fields such as electronics, engineering, or environmental science.

While the potential for interdisciplinary research involving this compound exists, there is a notable absence of such studies in the current scientific literature. Future investigations could, for example, explore its properties as a solvent or its interactions with surfaces, but these research avenues have not yet been pursued.

Q & A

Advanced Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental CD spectra with those of enantiopure standards.

- NMR Chiral Shift Reagents : Add Eu(hfc)₃ to split enantiomer signals in ¹H NMR .

What strategies mitigate byproduct formation during esterification of this compound?

Advanced Research Question

- Activation Reagents : Replace traditional H₂SO₄ catalysis with DCC/DMAP to suppress dehydration byproducts.

- Microwave-Assisted Synthesis : Reduce reaction time and thermal degradation via controlled microwave heating.

- In Situ Monitoring : Use FTIR to track carbonyl (C=O) formation and optimize reaction termination .

How do structural analogs (e.g., piperidine- or phenyl-substituted alcohols) compare in neuropharmacological activity?

Advanced Research Question

- Receptor Binding Assays : Test analogs (e.g., 2-(3-Methylpiperidin-4-yl)ethan-1-ol) against GABAₐ or NMDA receptors via radioligand displacement.

- SAR Analysis : Correlate alkyl chain length and ring substitution patterns with IC₅₀ values from electrophysiology data .

What safety protocols address the compound’s reactivity in large-scale academic synthesis?

Advanced Research Question

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to control vapors.